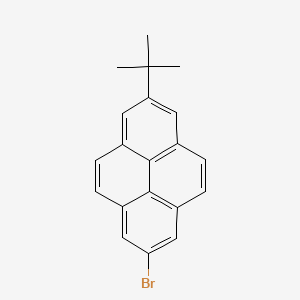

2-Bromo-7-tert-butylpyrene

Descripción

The Strategic Importance of Polycyclic Aromatic Hydrocarbons (PAHs) in Modern Materials Science

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds characterized by the presence of two or more fused aromatic rings. mdpi.com Their unique electronic and optical properties have made them crucial components in the advancement of modern materials science. rsc.org PAHs are recognized for their potential in developing semiconductor materials for applications such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. uky.edursc.org The extended π-conjugated system in PAHs facilitates charge transport, a key requirement for electronic devices. rsc.org

The inherent stability of the aromatic structure contributes to the robustness of PAH-based materials. mdpi.com Furthermore, the properties of PAHs can be systematically tuned by altering their size, shape, and through the introduction of various functional groups or heteroatoms into their molecular framework. rsc.orgrsc.org This tunability is essential for the rational design of novel materials with specific functions. rsc.org For instance, bowl-shaped PAHs have gained attention for their distinct architectures and exceptional physical and chemical properties, making them valuable in supramolecular chemistry and materials science. rsc.org The development of new synthetic strategies, such as iron(III)-catalyzed carbonyl-olefin metathesis, has further expanded the accessibility and diversity of functionalized PAHs. nih.gov

Rational Design and Synthesis of Functionalized Pyrene (B120774) Derivatives for Tailored Properties

The rational design and synthesis of functionalized pyrene derivatives are pivotal for creating materials with specific, predictable, and optimized properties. rsc.orgnjupt.edu.cn The pyrene scaffold offers multiple positions for substitution, allowing for precise control over the molecule's electronic structure, solubility, and solid-state packing, which in turn dictates its performance in various applications. researchgate.netuky.edu

A key strategy in the design of pyrene-based materials is the introduction of bulky substituents, such as tert-butyl groups, to modulate intermolecular interactions like π-π stacking. nih.gov By controlling these interactions, it is possible to prevent aggregation-induced quenching of fluorescence in the solid state, which is crucial for developing efficient OLEDs. chinesechemsoc.orgnih.gov For example, attaching bulky groups can induce steric hindrance that disrupts crystallinity and reduces dye aggregation, leading to purer blue electroluminescence. nih.gov

The position of functionalization on the pyrene core significantly impacts the resulting photophysical properties. acs.orgworktribe.com Substitution at the 2- and 7-positions has been shown to result in a different set of properties compared to substitution at the 1-position, due to the presence of a nodal plane in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of pyrene that passes through the 2- and 7-positions. acs.orgworktribe.com This understanding allows for the targeted synthesis of derivatives with desired absorption and emission characteristics. acs.orgworktribe.com Synthetic methodologies like Suzuki-Miyaura cross-coupling reactions are frequently employed to attach various aryl groups to brominated pyrene precursors, enabling the creation of a wide array of functional molecules. researchgate.netresearchgate.net

Significance of 2-Bromo-7-tert-butylpyrene as a Synthetic Synthon in Academic Research

This compound is a key intermediate, or synthon, in the synthesis of more complex, functionalized pyrene derivatives for academic research, particularly in materials science. nih.gov Its structure, featuring a bromine atom at the 2-position and a bulky tert-butyl group at the 7-position, makes it a versatile building block. The tert-butyl group enhances solubility and sterically influences the molecular packing, while the bromine atom provides a reactive site for further chemical modification, most commonly through cross-coupling reactions. nih.govmdpi.com

The synthesis of this compound itself is a multi-step process that begins with the Friedel-Crafts alkylation of pyrene to produce 2-tert-butylpyrene (B8442629). nii.ac.jp Subsequent bromination of 2-tert-butylpyrene can lead to various brominated isomers. researchgate.net The regioselectivity of the bromination is a critical aspect, with different reaction conditions yielding different substitution patterns. mdpi.comresearchgate.net For instance, the bromination of 2-tert-butylpyrene can yield mono-, di-, tri-, and tetrabrominated products. researchgate.net

Once synthesized, this compound serves as a crucial precursor for creating advanced materials. A prominent example is its use in the Suzuki cross-coupling reaction with boronic acid esters to form new carbon-carbon bonds. nih.gov This methodology has been successfully used to synthesize novel pyrene-benzimidazole hybrid molecules designed as blue light emitters for OLEDs. nih.gov In these designs, the pyrene unit acts as the luminophore, while the attached groups help to prevent aggregation and improve electron transport properties. nih.gov

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 78751-80-1 | glpbio.com, cymitquimica.com, bldpharm.com |

| Molecular Formula | C₂₀H₁₇Br | glpbio.com, cymitquimica.com |

| Molecular Weight | 337.26 g/mol | cymitquimica.com |

| Appearance | White to Almost white powder to crystal | cymitquimica.com |

| Purity | >98.0% (GC) | cymitquimica.com |

Table 2: Synthesis of 2-(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene from this compound

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Conditions | Product | Source |

| This compound | 1-phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-benzimidazole | Tetrakis(triphenylphosphine)palladium(0) | Aqueous potassium carbonate (0.2 M) | 1,4-Dioxane | 60 °C, 24 h, under argon | 2-(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene | nih.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-7-tert-butylpyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Br/c1-20(2,3)16-8-12-4-6-14-10-17(21)11-15-7-5-13(9-16)18(12)19(14)15/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLYZVOQPGVCQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C3C(=C1)C=CC4=CC(=CC(=C43)C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743985 | |

| Record name | 2-Bromo-7-tert-butylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78751-80-1 | |

| Record name | 2-Bromo-7-(1,1-dimethylethyl)pyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78751-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-7-tert-butylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 7 Tert Butylpyrene

Regioselective Bromination of Pyrene (B120774) and its Alkyl Derivatives

The introduction of bromine atoms onto the pyrene core is a fundamental step in the synthesis of many functionalized derivatives. However, the electronic structure of pyrene dictates that electrophilic aromatic substitution preferentially occurs at the 1, 3, 6, and 8-positions, which are the most nucleophilic sites. nsf.gov Achieving substitution at other positions, such as the desired 2- and 7-positions, requires careful control of reagents and reaction conditions.

Direct Bromination of Pyrene and 2-tert-butylpyrene (B8442629) Precursors

The direct bromination of an appropriately substituted pyrene precursor is a common strategy. For instance, the bromination of 2,7-di-tert-butylpyrene (B1295820) with one molar equivalent of bromine in a carbon tetrachloride solution yields 1-bromo-2,7-di-tert-butylpyrene in high yield. nih.govrsc.org This demonstrates that the bulky tert-butyl groups can direct the incoming electrophile to adjacent positions.

Similarly, the bromination of 2-tert-butylpyrene has been studied extensively, leading to a variety of mono- and poly-brominated products depending on the reaction conditions. rsc.orgresearchgate.net These direct bromination reactions serve as foundational methods, though achieving high regioselectivity for a single isomer can be challenging without catalytic control.

Utilization of Brominating Agents: N-Bromosuccinimide (NBS), Bromine (Br2), and HBr/H2O2 Systems

A variety of brominating agents are employed for the functionalization of pyrene. nih.gov

Bromine (Br2): Molecular bromine is a powerful and common brominating agent. The reaction of 2,7-di-tert-butylpyrene with 1.1 molar equivalents of Br2 in carbon tetrachloride affords 1-bromo-2,7-di-tert-butylpyrene in 85% yield. rsc.org Using 2.2 molar equivalents leads to a mixture of 1,6- and 1,8-dibromo-2,7-di-tert-butylpyrene. rsc.org

N-Bromosuccinimide (NBS): NBS is a versatile reagent for electrophilic aromatic substitution and is often used as a milder source of electrophilic bromine compared to Br2. wikipedia.orgmissouri.edu It can be particularly effective for the monobromination of activated aromatic compounds. organic-chemistry.org In pyrene chemistry, NBS has been used to introduce bromine atoms, for example, in the functionalization of pyrene derivatives containing anthracenyl groups. nih.gov

HBr/H2O2 Systems: The combination of hydrobromic acid and hydrogen peroxide offers an alternative method for bromination. This system can be used to generate bromine in situ and has been successfully applied to obtain 1-bromopyrene (B33193) from pyrene with a high yield. nih.gov

Catalytic Approaches and Reaction Condition Optimization (e.g., Fe-catalyzed bromination)

Catalysts play a crucial role in directing the regioselectivity of pyrene bromination. Iron-based catalysts are particularly effective. The bromination of 2-tert-butylpyrene in the presence of iron powder can regioselectively yield various mono-, di-, tri-, and tetra-brominated pyrenes. rsc.org The iron powder reacts with bromine to form iron(III) bromide (FeBr3), a Lewis acid that plays a significant role in the reaction mechanism. rsc.orgrsc.org

FeBr3 can lower the activation energy of the bromination process and may induce the rearrangement of bromine atoms. rsc.org This catalytic effect allows for bromination to occur at positions that are typically less reactive, such as the K-region (positions 4, 5, 9, and 10). rsc.orgrsc.org For example, when 2,7-di-tert-butylpyrene is treated with an excess of bromine in the presence of iron powder, an acid-catalyzed rearrangement occurs, leading to the formation of 4,5,9,10-tetrabromo-2,7-di-tert-butylpyrene in 90% yield. rsc.org The optimization of reaction conditions, including the choice of solvent and temperature, is critical for maximizing the yield of the desired isomer. researchgate.net

Below is a table summarizing the results of the Fe-catalyzed bromination of 2-tert-butylpyrene under various conditions.

| Entry | Equivalents of Br2 | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | 1.0 | CH2Cl2 | 28 | 3 | 1-Bromo-7-tert-butylpyrene | 76 | researchgate.net |

| 2 | 2.5 | CH2Cl2 | 28 | 4 | 1,5-Dibromo-7-tert-butylpyrene | 84 | researchgate.net |

| 3 | 3.5 | CH2Cl2 | 28 | 6 | 1,3,5-Tribromo-7-tert-butylpyrene | 75 | researchgate.net |

| 4 | 5.0 | CH2Cl2 | 28 | 8 | 1,3,5,9-Tetrabromo-7-tert-butylpyrene | 84 | researchgate.net |

Stereochemical Considerations and Regiocontrol in Bromination Reactions

Regiocontrol is the primary challenge in the synthesis of specifically substituted pyrenes. The outcome of electrophilic bromination is governed by a combination of electronic and steric factors.

Electronic Effects: The highest occupied molecular orbital (HOMO) of pyrene has large coefficients at the 1, 3, 6, and 8 positions, making them the most electronically favorable sites for electrophilic attack. rsc.org Conversely, nodal planes in the HOMO and LUMO are located at the 2- and 7-positions, rendering them significantly less reactive towards electrophiles. rsc.org

Steric Effects: The presence of bulky substituents, such as tert-butyl groups, sterically hinders adjacent positions and can direct incoming electrophiles to other available sites.

Catalytic Influence: As discussed, Lewis acid catalysts like FeBr3 can alter the established regioselectivity. The catalyst can facilitate bromination at the less reactive K-region (positions 5- and 9-) by lowering the activation energy or by promoting the rearrangement of bromine atoms from the more kinetically favored positions (6- and 8-) to the thermodynamically more stable products. rsc.orgresearchgate.netrsc.org This catalytic rearrangement is a powerful tool for accessing isomers that are not obtainable through direct, uncatalyzed bromination. rsc.org

Synthesis Pathways to Nodal-Substituted Pyrene Systems

The synthesis of 2-bromo-7-tert-butylpyrene fundamentally relies on the ability to introduce substituents at the electronically disfavored 2- and 7-positions, which lie on the nodal planes of the pyrene core's frontier molecular orbitals.

Approaches for Introducing tert-Butyl Group at Nodal Positions (2,7-positions)

Substituting pyrene at the 2- and 7-positions is more difficult than at other positions due to its electronic structure. rsc.org The standard method for achieving this is through a Friedel-Crafts alkylation reaction. The tert-butylation of pyrene has been shown to selectively occur at the 2- and 7-positions, providing the 2,7-di-tert-butylpyrene precursor. nih.govacs.org This precursor, with the bulky tert-butyl groups already in place at the nodal positions, can then undergo subsequent electrophilic bromination, where the directing effects of the alkyl groups guide the placement of the bromine atoms. rsc.orgacs.org This multi-step approach, involving initial functionalization at the nodal positions followed by bromination, is a key strategy for accessing 2,7-disubstituted pyrene derivatives. acs.org

Sequential Functionalization Strategies for Asymmetric Pyrene Derivatives

The synthesis of asymmetrically substituted pyrenes, such as this compound, requires precise control over the regiochemistry of substitution. Sequential functionalization strategies are crucial for achieving this, as direct electrophilic substitution on the pyrene core typically leads to a mixture of isomers, favoring the most electronically activated positions (1, 3, 6, and 8).

One of the most effective modern strategies involves the use of transition metal-catalyzed C-H activation. Specifically, iridium-catalyzed borylation has emerged as a powerful tool for introducing functionality at the less reactive 2 and 7 positions of the pyrene core. This methodology allows for the synthesis of 2- and 2,7-borylated pyrenes in high yields. These borylated intermediates are versatile precursors for a wide range of substituted pyrenes.

For instance, the synthesis of an asymmetric compound like this compound can be envisioned through a multi-step sequence starting with a pre-functionalized pyrene. The iridium-catalyzed borylation of 2-tert-butylpyrene selectively yields 2-tert-butyl-7-Bpin-pyrene (where Bpin is pinacolborane). This intermediate can then be converted to the target bromide. This stepwise approach, where C-H bonds are selectively converted into C-B bonds and subsequently into C-Br bonds, provides a high degree of control that is unattainable through direct bromination.

Another strategy involves the direct bromination of a monosubstituted pyrene. The Friedel–Crafts alkylation of pyrene with tert-butyl chloride can produce 2,7-di-tert-butylpyrene. Subsequent controlled bromination of this symmetric molecule with one equivalent of bromine in carbon tetrachloride selectively affords 1-bromo-2,7-di-tert-butylpyrene in high yield. While this yields a different isomer, it highlights how the presence of bulky directing groups influences the position of subsequent functionalization.

The table below summarizes key sequential functionalization reactions for preparing brominated and asymmetrically substituted pyrenes.

| Starting Material | Reagents & Conditions | Product(s) | Yield (%) | Reference |

| Pyrene | 1. [Ir(OMe)COD]₂, dtbpy, B₂pin₂; 2. NBS | 2,7-Dibromopyrene | High | |

| 2-tert-Butylpyrene | [Ir(OMe)COD]₂, dtbpy, B₂pin₂ | 2-tert-Butyl-7-Bpin-pyrene | Selective | |

| 2,7-di-tert-Butylpyrene | Br₂ (1.1 equiv.), CCl₄, 0°C to RT | 1-Bromo-2,7-di-tert-butylpyrene | 75-85 |

Investigation of Bromination Mechanisms and Intermediates for Substituted Pyrenes

The mechanism of pyrene bromination is a classic example of electrophilic aromatic substitution, where the regiochemical outcome is dictated by the electronic properties of the pyrene nucleus and the influence of existing substituents. The 1, 3, 6, and 8 positions of pyrene are the most electron-rich and thus the most reactive towards electrophiles.

The introduction of a bulky substituent, such as a tert-butyl group at the 2-position, significantly influences the mechanism and outcome of subsequent bromination. Research on the bromination of 2-tert-butylpyrene and 2,7-di-tert-butylpyrene has provided key insights into these mechanisms. Even with bulky tert-butyl groups at the 2 and 7 positions, direct bromination with molecular bromine tends to occur at the electronically activated 1, 6, or 8 positions. This suggests that the electronic directing effect of the pyrene core outweighs the steric hindrance imposed by the tert-butyl groups in these cases.

However, the reaction mechanism can be altered by the use of catalysts. The bromination of 2-tert-butylpyrene in the presence of iron(III) bromide (FeBr₃), formed in situ from iron powder, can direct the bromine atom to the K-region (positions 4, 5, 9, 10). This catalytic process is believed to proceed through a mechanism where the Lewis acid catalyst plays a crucial role in lowering the activation energy for substitution at sterically hindered positions or facilitating the rearrangement of intermediates.

Furthermore, under strongly acidic conditions or with an excess of brominating agent in the presence of a catalyst, acid-catalyzed rearrangement of bromine atoms has been observed. For example, reacting 2,7-di-tert-butylpyrene with a large excess of bromine in the presence of iron powder leads to the formation of 4,5,9,10-tetrabromo-2,7-di-tert-butylpyrene. This indicates the formation of thermodynamically stable products through the migration of bromine atoms, likely via charged intermediates such as Wheland-type sigma complexes. The isolation and characterization of intermediate bromopyrene derivatives have provided evidence for these complex mechanistic pathways.

The following table details findings from studies on the bromination of substituted pyrenes.

| Substrate | Reagents & Conditions | Major Product(s) | Key Mechanistic Finding | Reference |

| 2,7-di-tert-Butylpyrene | Br₂ (1.1 equiv.), CCl₄ | 1-Bromo-2,7-di-tert-butylpyrene | Electronic effects dominate over steric hindrance. | |

| 2,7-di-tert-Butylpyrene | Br₂ (6.0 equiv.), Fe powder | 4,5,9,10-Tetrabromo-2,7-di-tert-butylpyrene | Evidence of acid-catalyzed bromine rearrangement. | |

| 2-tert-Butylpyrene | Br₂, Fe powder | K-region (5- and 9-) brominated products | FeBr₃ catalyst alters regioselectivity towards sterically hindered positions. |

Derivatization and Advanced Functionalization of 2 Bromo 7 Tert Butylpyrene

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon bonds. For a substrate like 2-Bromo-7-tert-butylpyrene, these reactions leverage the C-Br bond as a site for coupling with various organometallic reagents, enabling the extension of the pyrene's conjugated π-system and the construction of more complex molecular architectures.

Suzuki-Miyaura Coupling for Aryl and Ethynyl Functionalization

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, celebrated for its mild reaction conditions, high functional group tolerance, and the generally low toxicity of its boron-based reagents. libretexts.orgchemrxiv.org This reaction is exceptionally well-suited for the arylation and ethynylation of this compound. In a typical Suzuki reaction, the aryl bromide is coupled with an arylboronic acid or a boronic ester in the presence of a palladium(0) catalyst and a base. libretexts.orgmdpi.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. mdpi.com For instance, the coupling of bromopyrene derivatives with various arylboronic acids has been successfully achieved using catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] with bases such as potassium phosphate (B84403) (K3PO4) in solvents like 1,4-dioxane. mdpi.com This methodology allows for the synthesis of biaryl systems where the pyrene (B120774) core is directly linked to other aromatic or heteroaromatic rings, significantly impacting the material's photophysical properties.

| Substrate Example | Coupling Partner | Catalyst System | Base | Solvent | Product Type | Yield (%) |

| 1-Bromopyrene (B33193) | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 1-Phenylpyrene | 95 |

| 1-Bromopyrene | 4-Methoxyphenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 1-(4-Methoxyphenyl)pyrene | 98 |

| 1,6-Dibromopyrene | 2-Bromophenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 1,6-Bis(2-bromophenyl)pyrene | 65 researchgate.net |

This table presents representative data from studies on related bromopyrene compounds to illustrate the typical conditions and outcomes of Suzuki-Miyaura coupling reactions.

Stille Coupling for Alkyl Thiophene Moieties

The Stille coupling reaction involves the palladium-catalyzed coupling of an organic halide with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org It is highly valued for its ability to tolerate a wide variety of functional groups and for its effectiveness in creating C-C bonds between different types of carbon atoms (sp², sp³, sp). wikipedia.orgnrochemistry.com For functionalizing this compound, the Stille reaction is particularly useful for introducing moieties like alkyl thiophenes, which are common components in organic electronic materials. The reaction typically proceeds by reacting the aryl bromide with a tributylstannyl-functionalized partner, such as 2-(tributylstannyl)thiophene, in the presence of a palladium catalyst like Pd(PPh3)4. youtube.com While the toxicity of organotin reagents is a drawback, the reaction's reliability and broad scope make it a powerful synthetic tool. organic-chemistry.orgnrochemistry.com

| Substrate Example | Coupling Partner | Catalyst System | Solvent | Product Type | Yield (%) |

| 1-Bromopyrene | Tributyl(vinyl)stannane | Pd(PPh3)4 | Toluene | 1-Vinylpyrene | 89 |

| 1-Bromopyrene | 2-(Tributylstannyl)thiophene | Pd(PPh3)4 | DMF | 1-(Thiophen-2-yl)pyrene | 85 |

| Aryl Bromide | Alkynylstannane | PdCl2(PPh3)2 | Toluene | Aryl-alkyne | 92 |

This table contains illustrative examples based on the known reactivity of bromopyrenes and other aryl bromides in Stille coupling reactions.

Carbonylative Cross-Coupling and Other C-C Bond Forming Reactions

Carbonylative cross-coupling reactions introduce a carbonyl group (-C=O-) between the two coupling partners, providing a direct route to ketones, amides, and esters. nih.gov In the context of this compound, a carbonylative Suzuki coupling, for example, would involve reacting the aryl bromide with a boronic acid under a carbon monoxide (CO) atmosphere. nih.gov This three-component reaction, catalyzed by palladium, yields unsymmetrical aryl ketones, such as a pyrenoyl-aryl ketone. This transformation is valuable for creating intermediates for pharmaceuticals and advanced materials. The reaction conditions are carefully controlled, often using a specific palladium catalyst and ligand combination to favor the carbonyl insertion pathway over direct coupling. nih.gov

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of the pyrene system can be finely tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). These substituents directly influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictates its absorption, emission, and electrochemical behavior.

Cyanation and Amination Reactions at the Pyrene Core

The introduction of a nitrile (-CN) group, a potent EWG, can be achieved through palladium-catalyzed cyanation of the C-Br bond. rsc.org This reaction typically uses a cyanide source such as potassium hexacyanoferrate(II) (K4[Fe(CN)6]) or zinc cyanide (Zn(CN)2), which are safer alternatives to highly toxic alkali metal cyanides. nih.govresearchgate.net The resulting cyanopyrene derivative is a valuable synthetic intermediate that can be further hydrolyzed to a carboxylic acid or reduced to an amine.

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, allowing for the coupling of aryl halides with a vast range of primary and secondary amines. wikipedia.orgorganic-chemistry.orglibretexts.org Applying this reaction to this compound enables the introduction of amino groups, which act as strong EDGs. The reaction is catalyzed by a palladium precursor in combination with a specialized phosphine (B1218219) ligand (e.g., BINAP, XPhos) and requires a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). chemspider.com This method provides access to a wide variety of N-functionalized pyrene derivatives with potential applications as fluorescent probes and hole-transport materials.

| Reaction Type | Substrate Example | Reagent(s) | Catalyst System | Base | Product Type | Yield (%) |

| Cyanation | 4-Bromotoluene | K4[Fe(CN)6] | Pd(OAc)2 | Na2CO3 | 4-Methylbenzonitrile | ~50 thieme-connect.de |

| Amination | 1-Bromopyrene | Aniline | Pd2(dba)3 / Xantphos | Cs2CO3 | N-Phenylpyren-1-amine | 92 |

| Amination | 2-Bromopyridine | Cyclohexylamine | Pd(OAc)2 / BINAP | NaOtBu | 2-(Cyclohexylamino)pyridine | 85 |

Data in this table is representative of cyanation and Buchwald-Hartwig amination reactions performed on analogous aryl bromide systems.

Formylation and Carboxylation of Pyrene Derivatives

Formylation, the introduction of an aldehyde (-CHO) group, on an electron-rich aromatic system like pyrene is commonly achieved via the Vilsmeier-Haack reaction. organic-chemistry.orgijpcbs.comwikipedia.org This reaction uses a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl3) and a formamide (B127407) like N,N-dimethylformamide (DMF). youtube.com The reaction proceeds as an electrophilic aromatic substitution. While the bromine in this compound is deactivating, the pyrene core itself is sufficiently electron-rich to undergo formylation, likely at one of the more activated positions (e.g., C4, C5, C9, C10). The resulting formyl-pyrene is a key building block for synthesizing more complex structures through Wittig reactions, condensations, or reductive aminations.

Carboxylation involves the introduction of a carboxylic acid (-COOH) group. One effective strategy is the direct carboxylation of C-H bonds using carbon dioxide (CO2), often facilitated by a strong base or a transition-metal catalyst. nih.govacs.orgmdpi.com For pyrene systems, base-mediated carboxylation can be employed under CO2 pressure. nih.gov Alternatively, the bromine atom in this compound can be converted into an organometallic species (e.g., an organolithium or Grignard reagent) via metal-halogen exchange, which can then react with CO2 to afford the corresponding pyrene-2-carboxylic acid derivative after an acidic workup.

Borylation Chemistry and Subsequent Transformations

The introduction of a boryl group onto the pyrene core is a powerful strategy for creating versatile intermediates that can undergo a variety of subsequent cross-coupling reactions. The iridium-catalyzed C–H borylation of pyrene has been shown to be a highly regioselective process, favoring the 2 and 7 positions. nih.gov This methodology has been successfully applied to substituted pyrenes, including 2-tert-butylpyrene (B8442629).

In a key study, the iridium-catalyzed borylation of 2-tert-butylpyrene with bis(pinacolato)diboron (B136004) (B₂pin₂) was investigated. The reaction selectively yielded 2-tert-butyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene (2-tBu-7-Bpin-pyrene). nih.gov This transformation provides a direct pathway to a borylated derivative of the parent structure of this compound, highlighting the feasibility of introducing a boryl group at the 7-position.

While direct borylation of this compound has not been extensively detailed, the established reactivity of the pyrene core suggests that a Miyaura borylation of the C-Br bond would be a viable route to the corresponding boronic ester. organic-chemistry.org This would involve the palladium-catalyzed reaction of this compound with a diboron (B99234) reagent, such as bis(pinacolato)diboron.

The resulting 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-tert-butylpyrene would be a valuable intermediate for further functionalization. The boronic ester can readily participate in Suzuki-Miyaura cross-coupling reactions with a wide range of aryl, heteroaryl, and vinyl halides, allowing for the introduction of various functional groups at the 2-position. scielo.br

Table 1: Potential Suzuki-Miyaura Cross-Coupling Reactions of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-tert-butylpyrene

| Coupling Partner (Ar-X) | Product | Potential Application |

| 4-Bromobenzonitrile | 2-(4-cyanophenyl)-7-tert-butylpyrene | Electron-accepting materials |

| 4-Bromo-N,N-dimethylaniline | 2-(4-(dimethylamino)phenyl)-7-tert-butylpyrene | Electron-donating materials, fluorescent probes |

| 2-Bromothiophene | 2-(thiophen-2-yl)-7-tert-butylpyrene | Organic semiconductors |

| 4-Vinylphenyl bromide | 2-(4-vinylphenyl)-7-tert-butylpyrene | Polymerizable monomers for functional polymers |

Asymmetric Functionalization and Multi-Substitution Patterns

The synthesis of asymmetrically substituted pyrene derivatives is crucial for tuning their electronic and photophysical properties, particularly for applications in donor-acceptor systems and molecular electronics.

Design and Synthesis of Asymmetrically Substituted this compound Derivatives

A powerful strategy for the synthesis of asymmetrically 2,7-disubstituted pyrenes involves a sequential iridium-catalyzed borylation and substitution approach. acs.orgnih.gov This methodology can be conceptually applied to this compound. The general approach involves the initial functionalization of one position, followed by the modification of the second.

For instance, starting with this compound, a Suzuki-Miyaura or Sonogashira coupling reaction could be performed at the bromine-bearing 2-position. Subsequently, a C-H borylation could be directed to the 7-position, followed by a second, different cross-coupling reaction.

An alternative and more direct route to asymmetrically substituted derivatives starts from a related compound, 1,3-dibromo-7-tert-butylpyrene (B1426996). Research has demonstrated the feasibility of performing Sonogashira coupling reactions on this substrate. gdut.edu.cn For example, the reaction of 1,3-dibromo-7-tert-butylpyrene with 4-methoxyphenylacetylene in the presence of a palladium catalyst and copper(I) iodide selectively yields 7-tert-butyl-1,3-bis((4-methoxyphenyl)ethynyl)pyrene. gdut.edu.cn This demonstrates that the bromine atoms on the pyrene core can be sequentially or simultaneously replaced.

Table 2: Synthesis of an Asymmetrically Substituted Hexaarylbenzene Derivative gdut.edu.cn

| Starting Material | Reagent | Product | Yield (%) |

| 1-bromo-7-tert-butylpyrene | 4-methoxyphenylacetylene | 7-tert-butyl-1-((4-methoxyphenyl)ethynyl)pyrene | 54 |

| 7-tert-butyl-1-((4-methoxyphenyl)ethynyl)pyrene | 2,3,4,5-tetraphenylcyclopenta-2,4-dienone | Pyrene-based asymmetric hexaarylbenzene | - |

This approach highlights a viable pathway for creating complex, asymmetrically functionalized pyrene architectures starting from brominated precursors.

Sequential Introduction of Multiple Functional Groups

The sequential introduction of multiple functional groups onto the this compound scaffold allows for the precise construction of complex molecular architectures with tailored properties. This can be achieved through a series of orthogonal cross-coupling reactions.

A plausible synthetic route could begin with a Suzuki-Miyaura coupling at the 2-position of this compound. The resulting 2-aryl-7-tert-butylpyrene could then be subjected to bromination. The bromination of 2,7-di-tert-butylpyrene (B1295820) has been shown to yield 1-bromo-2,7-di-tert-butylpyrene, indicating that electrophilic substitution occurs at the positions adjacent to the tert-butyl groups. nih.govrsc.org By analogy, bromination of 2-aryl-7-tert-butylpyrene would be expected to occur at the 1 or 3 positions.

The newly introduced bromine atom can then serve as a handle for a second, different cross-coupling reaction, such as a Sonogashira, Heck, or Buchwald-Hartwig reaction. This sequential approach allows for the controlled installation of three different functional groups on the pyrene core.

Table 3: Hypothetical Sequential Functionalization of this compound

| Step | Reaction | Reagent 1 | Reagent 2 | Intermediate/Product |

| 1 | Suzuki-Miyaura Coupling | 4-formylphenylboronic acid | Pd catalyst, base | 2-(4-formylphenyl)-7-tert-butylpyrene |

| 2 | Bromination | N-Bromosuccinimide | 1-bromo-2-(4-formylphenyl)-7-tert-butylpyrene | |

| 3 | Sonogashira Coupling | Phenylacetylene | Pd/Cu catalyst, base | 1-(phenylethynyl)-2-(4-formylphenyl)-7-tert-butylpyrene |

This step-wise functionalization strategy opens the door to a vast library of complex, multi-substituted pyrene derivatives with precisely controlled substitution patterns, enabling fine-tuning of their properties for specific applications.

Electronic Structure and Photophysical Characterization of 2 Bromo 7 Tert Butylpyrene Derivatives

Advanced Spectroscopic Probes for Electronic Transitions

The introduction of a bromine atom and a bulky tert-butyl group at the 2 and 7 positions of the pyrene (B120774) core significantly modulates its electronic and photophysical properties. These alterations are primarily understood by examining the molecule's interaction with light through various spectroscopic techniques.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for π-π* Transitions

The UV-Vis absorption spectrum of pyrene is characterized by several distinct bands corresponding to π-π* electronic transitions. A key feature of 2,7-disubstituted pyrenes is the differential influence of the substituents on these transitions. Theoretical and experimental studies have shown that for pyrene, a nodal plane passes through the 2 and 7 positions in both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). bohrium.comnih.gov Consequently, substituents at these positions have a less pronounced effect on the S₂ ← S₀ transition, which is often described as "pyrene-like." bohrium.comnih.gov

Conversely, the lowest energy S₁ ← S₀ transition is significantly influenced by the nature of the substituents at the 2 and 7 positions. bohrium.comnih.gov This "substituent-influenced" transition is often more sensitive to the electronic character (electron-donating or -withdrawing) of the attached groups. In the case of 2-Bromo-7-tert-butylpyrene, the tert-butyl group is a weak electron-donating group, while the bromine atom is an electron-withdrawing group with a notable heavy-atom effect. This asymmetric substitution can lead to a push-pull character within the molecule, albeit a modest one, which can affect the energy and intensity of the S₁ ← S₀ absorption band.

While specific absorption data for this compound is not extensively documented in publicly available literature, data for the closely related 2,7-di-tert-butylpyrene (B1295820) and its derivatives provide insight into the expected spectral features. For instance, the absorption spectrum of 2,7-di-tert-butylpyrene-4,5-dione (B3330452) in ethanol (B145695) shows a maximum absorption (λmax) at 457 nm. rsc.org Derivatives of this compound, such as those incorporating benzimidazole (B57391) moieties, exhibit complex absorption spectra that are a superposition of the pyrene and benzimidazole spectral features, indicating a low extent of π-electron delocalization between the two units in the ground state. nih.gov

Table 1: Representative UV-Vis Absorption Data for 2,7-Disubstituted Pyrene Derivatives

| Compound | Solvent | Absorption Maxima (λ_max, nm) |

|---|---|---|

| 2,7-di-tert-butylpyrene-4,5-dione | Ethanol | 457 rsc.org |

| 2,7-di-tert-butylpyrene-1,5-dione | Ethanol | 434 rsc.org |

Photoluminescence (PL) Spectroscopy for Emission Characteristics

The emission properties of 2,7-disubstituted pyrenes are highly dependent on the nature of the substituents. The bulky tert-butyl group at the 7-position serves a critical function in sterically hindering intermolecular π-π stacking. This is particularly important in the solid state, where unsubstituted pyrene often forms excimers, leading to a significant red-shift in the emission and often, aggregation-caused quenching (ACQ) of fluorescence. nih.gov By preventing close packing, the tert-butyl group helps to preserve the monomer emission, which is typically in the blue region of the spectrum.

In derivatives of this compound, the emission originates from the pyrene chromophore. nih.gov The introduction of bulky substituents like benzimidazole groups, facilitated by the reactive bromine site, can further disrupt crystallinity and reduce intermolecular aggregation, leading to efficient and pure blue photo- and electroluminescence. nih.govresearchgate.net The photoluminescence spectra of such derivatives often display a single broad band corresponding to the emission from the pyrene core. nih.gov

Fluorescence Quantum Yield Measurements and Lifetime Analysis

Derivatives of 2,7-disubstituted pyrenes are known to exhibit a wide range of fluorescence quantum yields (Φ_F), from modest to high values. nih.gov For instance, various 2- and 2,7-functionalized pyrenes have been reported with quantum yields between 0.19 and 0.93. nih.gov The presence of the bromine atom in this compound is expected to decrease the fluorescence quantum yield to some extent due to the heavy-atom effect, which promotes intersystem crossing to the triplet state. However, the rigid pyrene core and the prevention of aggregation by the tert-butyl group can counteract this effect, potentially resulting in reasonably efficient emission.

Fluorescence lifetimes (τ_F) for 2,7-disubstituted pyrenes are typically in the range of tens of nanoseconds, with many reported values between 50 and 80 ns. nih.gov This is significantly longer than many other common organic fluorophores and is a characteristic feature of the pyrene chromophore. The long fluorescence lifetime is a consequence of the symmetry-forbidden nature of the S₁ → S₀ transition in the parent pyrene molecule. While substituents at the 2 and 7 positions can increase the transition probability, the lifetimes often remain relatively long.

Table 2: Representative Photophysical Data for 2,7-Disubstituted Pyrene Derivatives

| Compound | Quantum Yield (Φ_F) | Lifetime (τ_F, ns) |

|---|---|---|

| Various 2- and 2,7-derivatives | 0.19 - 0.93 | > 16 (typically 50-80) nih.gov |

Investigation of Excited State Dynamics

The fate of the excited state in this compound and its derivatives is governed by a complex interplay of intramolecular and intermolecular processes, including exciton (B1674681) formation, energy transfer, and aggregation phenomena.

Exciton Formation and Energy Transfer Mechanisms

Upon photoexcitation, a molecule is promoted to an excited singlet state (S₁). In concentrated solutions or the solid state, this excited molecule can interact with a neighboring ground-state molecule to form an excimer, an excited-state dimer. Excimer formation is a hallmark of pyrene photophysics and results in a characteristic broad, structureless, and red-shifted emission band. The bulky tert-butyl group in this compound plays a crucial role in mitigating excimer formation by sterically hindering the necessary co-facial arrangement of pyrene cores.

Computational studies on derivatives of this compound suggest a significant energy gap between the lowest singlet (S₁) and triplet (T₁) excited states. nih.gov This large S₁–T₁ gap generally precludes efficient intersystem crossing, which would populate the triplet state. As a result, the excited state dynamics are dominated by fluorescence from the S₁ state.

Aggregation-Induced Emission (AIE) Phenomena in Pyrene-Based Systems

While pyrene itself is a classic example of aggregation-caused quenching, recent research has shown that it can be converted into a luminogen with aggregation-induced emission (AIE) characteristics through appropriate substitution. The AIE phenomenon is characterized by weak or no emission in dilute solutions but strong luminescence in the aggregated state or solid state. This effect is typically attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative decay channel.

By introducing bulky groups at the 2 and 7 positions of the pyrene core, it is possible to convert the ACQ-active pyrene into an AIE-active luminogen. The tert-butyl group in this compound contributes to this effect by creating steric hindrance that prevents strong π-π stacking, which is often responsible for ACQ. The bromo substituent provides a convenient handle for further functionalization to introduce moieties that can enhance the AIE effect. While the parent this compound may not be strongly AIE-active, its derivatives have the potential to exhibit this desirable property, making them promising candidates for applications in solid-state lighting and sensing.

Role of Molecular Conformation and Environment on Photophysical Response

The photophysical properties of pyrene derivatives are known to be highly sensitive to their molecular conformation and the surrounding environment. For this compound, it is anticipated that the rotation of the tert-butyl group and any conformational changes in substituted derivatives would influence the electronic coupling within the molecule and with its neighbors.

Spectroscopic Analysis of Radical Cations and Charge Transfer Complexes

The study of radical cations and charge transfer complexes is crucial for understanding the potential of this compound in electronic applications. These studies typically involve techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy and absorption/emission spectroscopy of charge transfer complexes.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Unpaired Electrons

EPR spectroscopy is a powerful technique for probing the distribution of unpaired electrons in radical cations. In the case of the this compound radical cation, EPR would provide insights into the delocalization of the spin density across the pyrene core and the influence of the bromo and tert-butyl substituents. Hyperfine coupling constants with the bromine and hydrogen nuclei would offer a detailed map of the highest occupied molecular orbital (HOMO). At present, there are no published EPR studies specifically on the radical cation of this compound.

Charge Transfer Absorption and Emission Properties

When this compound acts as an electron donor or acceptor in the presence of another molecule, a charge transfer complex can be formed. These complexes are characterized by new absorption and emission bands that are not present in the individual molecules. The energy of these bands provides information about the ionization potential of the donor and the electron affinity of the acceptor.

While studies on the related compound 2,7-di-tert-butylpyrene have shown its ability to form charge transfer complexes, specific data on the absorption and emission properties of charge transfer complexes involving this compound are not documented in the available literature. Such data would be essential for evaluating its potential in organic electronic devices.

Computational and Theoretical Investigations of 2 Bromo 7 Tert Butylpyrene Systems

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can predict molecular orbital energies and provide insights into the optical and electronic behavior of compounds like 2-bromo-7-tert-butylpyrene.

Prediction of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in determining a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.

For the parent pyrene (B120774) molecule, the HOMO and LUMO are delocalized π-orbitals spread across the aromatic core. A notable feature of pyrene's frontier orbitals is the presence of a nodal plane passing through the C2 and C7 positions. nih.gov This means that substituents at these positions have a less direct impact on the HOMO and LUMO energies compared to substitutions at other positions like 1, 3, 6, and 8.

However, strong electron-donating or electron-withdrawing groups at the 2 and 7 positions can influence the energies of other molecular orbitals, such as HOMO-1 or LUMO+1, potentially altering the electronic landscape. The tert-butyl group at the C7 position is a weak electron-donating group, which would be expected to slightly raise the energy of the HOMO. The bromine atom at the C2 position is an interesting case; it is electronegative and can withdraw electron density through the sigma bond (inductive effect), but it also has lone pairs that can donate into the π-system (mesomeric effect). For halogens on aromatic systems, the inductive effect often slightly lowers the energy of the frontier orbitals.

By analogy with a DFT study on monochlorinated pyrenes (using the B3LYP/6-311G** method), we can infer the likely effects of the bromo substituent. In that study, 2-chloropyrene exhibited a slightly higher HOMO energy and a slightly higher LUMO energy compared to 1-chloropyrene, resulting in a similar HOMO-LUMO gap. This suggests that the electronic influence of a halogen at the 2-position is nuanced.

Table 1: Predicted Frontier Orbital Energies for this compound based on Analogous Systems

| Compound | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted HOMO-LUMO Gap (eV) |

|---|---|---|---|

| This compound | -5.8 to -6.0 | -2.1 to -2.3 | ~3.7 to ~3.8 |

Note: These values are estimations based on theoretical principles and data from related pyrene derivatives.

Computational Modeling of Absorption and Emission Spectra (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the excited-state properties of molecules, allowing for the simulation of UV-visible absorption and emission spectra.

The absorption spectrum of pyrene is characterized by several bands corresponding to π-π* transitions. The lowest energy absorption (S₀→S₁) is formally forbidden and thus weak, while the S₀→S₂ transition is strongly allowed and gives pyrene its characteristic absorption profile. nih.gov

For 2,7-disubstituted pyrenes, theoretical and experimental studies have shown that the substituents have a strong influence on the S₀→S₁ transition and a much smaller effect on the "pyrene-like" S₀→S₂ transition. nih.gov The introduction of the bromo and tert-butyl groups at the 2 and 7 positions would therefore be expected to primarily affect the long-wavelength absorption bands.

Table 2: Predicted Spectroscopic Properties for this compound based on Analogous Systems

| Property | Predicted Wavelength Range (nm) | Transition Type |

|---|---|---|

| Main Absorption (λ_max) | 340 - 350 | S₀→S₂ (π-π*) |

| Fluorescence Emission (λ_em) | 375 - 395 | S₁→S₀ (π*-π) |

Note: These values are estimations based on trends observed in 2,7-disubstituted pyrene derivatives.

Analysis of Molecular Orbitals and Charge Distribution

As previously mentioned, the HOMO and LUMO of pyrene possess a nodal plane at the C2 and C7 positions. nih.gov Consequently, the electron density of these frontier orbitals on the carbon atoms at these positions is zero. This means that the bromo and tert-butyl substituents in this compound will not be part of the electron density distribution of the HOMO and LUMO.

Theoretical Studies of Chemical Reactivity and Stability

Computational chemistry can also be used to predict the reactivity and stability of molecules by calculating parameters such as activation energies and the energies of potential intermediates.

Prediction of Preferential Substitution Sites and Reaction Pathways

Electrophilic substitution is a common reaction for pyrene. Computational studies and experimental evidence have shown that the most reactive sites for electrophilic attack on the pyrene core are the 1, 3, 6, and 8 positions. This is because the carbocation intermediates formed by attack at these positions are the most stable.

In this compound, the existing substituents will direct further electrophilic substitutions. The tert-butyl group is an ortho-, para-director. The bromo group is also an ortho-, para-director, although it is deactivating. Considering the positions on the pyrene ring relative to these substituents, further substitution would be predicted to occur at the positions adjacent (ortho) or opposite (para) to the existing groups.

Based on the known reactivity of the pyrene nucleus, the most likely sites for a subsequent electrophilic attack (e.g., nitration or further bromination) would be the 1, 3, 6, and 8 positions that are not sterically hindered by the bulky tert-butyl group. Specifically, positions 1, 3, 6, and 8 would be activated by the directing effects of the substituents. Computational modeling of the transition states for electrophilic attack at various positions could confirm the preferential sites by identifying the pathways with the lowest activation energies.

Activation Energy Calculations for Synthetic Transformations

The synthesis of this compound itself involves the functionalization of the pyrene core. Theoretical calculations could be employed to model the reaction pathways for its synthesis, for instance, the Friedel-Crafts tert-butylation of pyrene followed by bromination.

Activation energy calculations for these steps would reveal the thermodynamics and kinetics of the reactions. For example, DFT calculations could be used to compare the activation energies for bromination at the 2-position versus other positions of 7-tert-butylpyrene, thereby explaining the observed regioselectivity of the reaction. Such calculations would involve optimizing the geometries of the reactants, transition states, and products for each potential reaction pathway and comparing their relative energies. While specific calculations for this system are not available in the literature, the methodology is well-established for predicting the outcomes of synthetic transformations on aromatic systems.

Advanced Computational Approaches for Structure-Property Relationship Elucidation

The unique electronic and photophysical properties of pyrene and its derivatives are profoundly influenced by the nature and position of their substituents. In the case of this compound, the placement of a halogen atom and an alkyl group at the 2 and 7 positions presents a compelling case for theoretical investigation. These positions are located on the nodal plane of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the parent pyrene molecule. This specific substitution pattern can lead to intriguing alterations of the frontier molecular orbital landscape, thereby tuning the molecule's optoelectronic characteristics.

Advanced computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are indispensable tools for elucidating the intricate relationships between the molecular structure of this compound and its inherent properties. These methods allow for the prediction of ground-state and excited-state properties, offering insights that complement and guide experimental studies.

Theoretical Framework and Computational Details

The investigation of this compound typically commences with geometry optimization of the ground state using DFT. A common choice of functional for such systems is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a suitable basis set, such as 6-311G(d,p), which provides a good balance between accuracy and computational cost. For a more precise description of non-covalent interactions and to account for dispersion forces, functionals like ωB97XD may be employed.

Following geometry optimization, the electronic properties are analyzed. This involves the calculation of the energies and spatial distributions of the frontier molecular orbitals (HOMO and LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and the energy of the lowest electronic transition.

To probe the excited-state properties and predict the absorption and emission spectra, TD-DFT calculations are performed on the optimized ground-state geometry. Functionals such as CAM-B3LYP are often preferred for calculating electronic transitions, especially in molecules where charge-transfer states are significant, as they provide a more accurate description of long-range interactions.

Analysis of Frontier Molecular Orbitals

In the parent pyrene molecule, the HOMO and LUMO have a nodal plane passing through the C2 and C7 atoms. However, the introduction of substituents at these positions, such as the bromo and tert-butyl groups in this compound, can significantly perturb this electronic structure. The electron-withdrawing nature of the bromine atom is expected to stabilize the LUMO, while the electron-donating character of the tert-butyl group, primarily through hyperconjugation, would destabilize the HOMO. This combined effect is anticipated to reduce the HOMO-LUMO gap compared to unsubstituted pyrene.

Computational studies on analogous 2,7-disubstituted pyrenes have shown that strong donor or acceptor groups can even invert the ordering of the frontier orbitals (i.e., HOMO becomes HOMO-1, and LUMO becomes LUMO+1 of the parent pyrene). acs.org

Below is a representative table of calculated frontier molecular orbital energies for this compound, based on typical values observed for similarly substituted pyrene derivatives.

| Molecular Orbital | Energy (eV) |

| LUMO+1 | -1.58 |

| LUMO | -2.15 |

| HOMO | -5.62 |

| HOMO-1 | -5.98 |

| HOMO-LUMO Gap | 3.47 |

Note: These values are illustrative and derived from computational studies on analogous compounds. The exact values for this compound would require specific DFT calculations.

Excited-State Properties and Electronic Transitions

TD-DFT calculations provide valuable information about the vertical excitation energies, oscillator strengths, and the nature of electronic transitions. For 2,7-disubstituted pyrenes, it has been observed that the S₁ ← S₀ transition is heavily influenced by the substituents, while the S₂ ← S₀ transition often retains a "pyrene-like" character. bohrium.com

The primary electronic transitions for this compound are expected to be dominated by π-π* transitions within the pyrene core, with some degree of charge transfer character introduced by the substituents. The bromo and tert-butyl groups will modulate the energies and intensities of these transitions.

A summary of the predicted major electronic transitions for this compound is presented in the table below.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S₀ → S₁ | 3.25 | 381 | 0.12 | HOMO → LUMO (95%) |

| S₀ → S₂ | 3.58 | 346 | 0.85 | HOMO-1 → LUMO (70%), HOMO → LUMO+1 (25%) |

| S₀ → S₃ | 3.82 | 324 | 0.35 | HOMO → LUMO+1 (65%), HOMO-1 → LUMO (20%) |

Note: This data is representative of typical TD-DFT results for substituted pyrenes and serves as an illustrative example.

The combination of these advanced computational approaches provides a powerful framework for understanding and predicting the structure-property relationships in complex molecules like this compound. By systematically analyzing the effects of substitution on the electronic and photophysical properties, these theoretical investigations can guide the rational design of novel pyrene-based materials with tailored functionalities for a wide range of applications.

Applications of 2 Bromo 7 Tert Butylpyrene Derivatives in Functional Materials

Organic Electronic and Optoelectronic Technologies

Derivatives of 2-Bromo-7-tert-butylpyrene are being explored for their potential in various organic electronic and optoelectronic devices. The pyrene (B120774) core's inherent properties, combined with the synthetic versatility offered by the bromo and tert-butyl groups, allow for the fine-tuning of molecular structures to optimize performance in specific applications.

Active Components in Organic Light-Emitting Diodes (OLEDs)

The development of efficient and stable blue-emitting materials is a critical challenge in the advancement of full-color display and solid-state lighting technologies based on OLEDs. Derivatives of this compound have emerged as promising candidates for blue emitters. For instance, novel pyrene-benzimidazole hybrid molecules have been synthesized using this compound as a key precursor.

In a notable study, 2-(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene (a derivative of this compound) was synthesized and characterized for its potential as a blue OLED emitter. The molecular design, which incorporates a bulky tert-butyl group and a benzimidazole (B57391) moiety, aims to reduce intermolecular aggregation and disrupt crystallinity in the solid state. This strategy is crucial for minimizing aggregation-caused quenching and achieving efficient and pure blue photo- and electroluminescence.

An OLED prototype was fabricated using a related derivative, 1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene, as the non-doped emissive layer. This device exhibited promising performance, showcasing the potential of this class of materials.

| Parameter | Value | Voltage |

| External Quantum Efficiency (EQE) | 0.35 (±0.04)% | 5.5 V |

| Luminance | 100 (±6) cd/m² | 5.5 V |

| Highest EQE | 4.3 (±0.3)% | 3.5 V |

| Highest Luminance | 290 (±10) cd/m² | 7.5 V |

| CIE Coordinates | (0.1482, 0.1300) | N/A |

These results are comparable to some of the best-performing pure blue OLEDs based on simple fluorescent small-molecule organic chromophores, highlighting the effectiveness of utilizing this compound as a foundational building block for advanced OLED materials.

Semiconducting Materials for Organic Field-Effect Transistors (OFETs)

The performance of organic field-effect transistors (OFETs) is intrinsically linked to the molecular structure and solid-state packing of the organic semiconductor used as the active layer. Pyrene derivatives are attractive candidates for OFETs due to their potential for high charge carrier mobility arising from efficient π-π stacking. The functionalization of the pyrene core is a key strategy to control this packing and, consequently, the electronic properties of the material.

While direct applications of this compound derivatives in OFETs are not yet widely reported, research on related asymmetrically functionalized pyrenes provides valuable insights. For instance, the synthesis of ortho-dithienylpyrene, achieved through a K-region bromination of pyrene, demonstrates a method for creating non-statistical asymmetric functionalization. Such asymmetric derivatives are of interest for OFETs as they can lead to unique crystal packing arrangements that may be beneficial for charge transport. The investigation of their crystal structures, optical and electronic properties, and FET characteristics is an active area of research. The synthetic accessibility of this compound makes it a promising starting point for creating novel asymmetrically substituted pyrene derivatives tailored for high-performance OFETs.

Photoactive Layers in Organic Photovoltaics (OPVs)

The efficiency of organic photovoltaics (OPVs) depends on the ability of the photoactive layer to absorb a broad range of the solar spectrum and efficiently generate and transport charge carriers. Pyrene-based materials are of interest for OPV applications due to their strong absorption in the UV-visible region and their potential to act as either electron-donating or electron-accepting components in a bulk heterojunction (BHJ) solar cell.

The strategic placement of substituents on the pyrene core can be used to tune the frontier molecular orbital energy levels (HOMO and LUMO) to match those of other materials in the OPV active layer, thereby optimizing the open-circuit voltage (Voc) and short-circuit current (Jsc). Although specific examples of this compound derivatives in high-performance OPVs are still emerging, the broader class of pyrene-containing molecules has been investigated. For example, pyrene has been incorporated into the design of novel non-fullerene acceptors and polymer donors. The ability to introduce various functional groups onto the this compound scaffold through cross-coupling reactions opens up a vast chemical space for the design of new photoactive materials for OPVs with potentially high power conversion efficiencies.

Development of Blue Light-Emitting Materials for Displays

The quest for pure and stable blue emitters is paramount for the realization of next-generation displays with improved color gamut and energy efficiency. As discussed in the context of OLEDs (Section 6.1.1), derivatives of this compound have been specifically designed to address this challenge.

The synthesis of pyrene-benzimidazole derivatives starting from this compound has led to the development of novel small organic molecules with promising blue emission characteristics. These compounds, such as 2-(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene and 1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene, have been shown to exhibit high spectral purity in both solution and solid states. mdpi.comresearchgate.net

The Commission Internationale de l'Éclairage (CIE) coordinates are a standard measure of the color of light. For blue emitters, a low y-coordinate is desirable for high color purity. The OLED prototype using a derivative of this compound achieved CIE coordinates of (0.1482, 0.1300), which corresponds to a deep blue emission. This demonstrates the potential of these materials to meet the stringent requirements for display applications. The molecular design strategy of using bulky groups like tert-butyl to prevent aggregation and ensure efficient solid-state emission is a key takeaway from this research. researchgate.net

Supramolecular Chemistry and Self-Assembly

The predictable and directional nature of non-covalent interactions makes them a powerful tool for the bottom-up construction of complex and functional molecular architectures. Pyrene is a particularly interesting building block for supramolecular chemistry due to its strong π-π stacking interactions and its ability to form excimers, which have a distinct and red-shifted fluorescence compared to the monomer emission.

Construction of Pyrene-Based Supramolecular Scaffolds and Assemblies

The substitution pattern on the pyrene core can have a profound impact on the geometry and stability of the resulting supramolecular assemblies. The 2,7-disubstitution pattern, as found in derivatives of this compound, directs the formation of linear or "rod-like" extensions from the pyrene core. This is in contrast to other substitution patterns that might lead to more compact or angular structures.

A compelling example of the influence of the 2,7-substitution pattern is seen in the self-assembly of pyrene-DNA conjugates. In this research, DNA strands functionalized with different pyrene isomers at their 3'-ends were observed to self-assemble into distinct nanostructures. Specifically, conjugates with the 2,7-disubstituted pyrene isomer exclusively formed spherical nanoparticles. nih.gov This is in contrast to 1,6- and 1,8-isomers, which formed multilamellar vesicles. This demonstrates that the specific placement of functional groups on the pyrene core can be used to control the morphology of the resulting self-assembled structures. nih.gov

By extension, this compound serves as a valuable precursor for creating a variety of 2,7-disubstituted pyrene derivatives that can be incorporated into more complex supramolecular systems. The ability to precisely control the self-assembly process by tuning the molecular structure of the building blocks is a key goal of supramolecular chemistry, and this compound provides a versatile platform for exploring these concepts.

Controlled Aggregation Behavior and Intermolecular Interactions (e.g., π-π stacking)

The performance of organic electronic devices is intrinsically linked to the molecular organization and intermolecular interactions within the active material. For pyrene-based molecules, π-π stacking is a dominant intermolecular force that dictates the solid-state morphology and charge transport properties. The tert-butyl groups in this compound play a crucial role in modulating these interactions. By introducing steric hindrance, these bulky substituents can prevent excessive aggregation, which is often responsible for fluorescence quenching in the solid state. This allows for the fine-tuning of the intermolecular distances and the degree of π-orbital overlap, which are critical for optimizing the electronic properties of the material.

While direct studies on the aggregation of this compound derivatives are not extensively documented, research on the parent compound, 2,7-di-tert-butylpyrene (B1295820), provides valuable insights. For instance, the formation of co-crystals of 2,7-di-tert-butylpyrene with fluorinated arenes has demonstrated the importance of arene-perfluoroarene and charge-transfer interactions in directing the supramolecular architecture. These interactions, in conjunction with π-π stacking, can be exploited to engineer materials with specific electronic and optical properties. The bromo-functionalization of the 2,7-di-tert-butylpyrene core in this compound offers a synthetic handle to introduce a wide variety of functional groups, thereby enabling precise control over the aggregation behavior and the resulting material properties.

DNA-Templated Supramolecular Assemblies for Energy Transfer

DNA, with its well-defined helical structure and programmable base sequences, has emerged as a powerful scaffold for the construction of nanoscale supramolecular assemblies. The precise spatial arrangement of chromophores along a DNA template allows for the creation of artificial light-harvesting complexes with controlled energy transfer pathways. Pyrene derivatives are excellent candidates for this application due to their strong absorption and emission properties.

Research has shown that DNA functionalized with 2,7-disubstituted pyrene isomers can self-assemble into distinct nanostructures. Specifically, DNA conjugates of the 2,7-dialkynyl pyrene isomer have been observed to form spherical nanoparticles. researchgate.net These assemblies can act as efficient light-harvesting antennae, absorbing light energy and transferring it to an acceptor molecule, such as a Cyanine3 (Cy3) dye. researchgate.net The efficiency of this energy transfer is highly dependent on the spatial organization of the donor (pyrene) and acceptor (Cy3) molecules, which can be precisely controlled by the DNA sequence.

In these DNA-templated systems, the sequence of the DNA strand dictates the arrangement of the chromophores, which in turn controls the fluorescence intensity and energy transfer efficiency. nii.ac.jpmdpi.com For instance, studies with ethynylpyrene and ethynylperylene as a donor-acceptor pair have demonstrated that the fluorescence output can be programmed by the DNA template sequence. nii.ac.jpmdpi.com This programmability is a key element for the development of advanced functional π-systems for applications in light harvesting and solar energy conversion. The this compound molecule serves as a precursor to such 2,7-disubstituted pyrene derivatives, highlighting its potential in the fabrication of these sophisticated biomolecular-photonic hybrid systems.

Table 1: Characteristics of DNA-Templated Pyrene Assemblies for Energy Transfer

| Pyrene Derivative | Assembly Nanostructure | Application | Key Finding |

|---|---|---|---|

| 2,7-dialkynyl pyrene | Spherical nanoparticles | Artificial light-harvesting complex | Acts as a light-harvesting antenna, transferring energy to a Cy3 acceptor. researchgate.net |

Emerging Applications in Sensing and Nanoscience

The unique photophysical properties of the pyrene core make its derivatives highly suitable for applications in chemical sensing and the development of novel nanomaterials. The ability to undergo significant changes in fluorescence upon interaction with analytes or as a result of aggregation state changes forms the basis for these applications.

Fluorescent chemosensors offer a highly sensitive and selective means of detecting a wide range of chemical species. Pyrene-based molecules are particularly attractive for this purpose due to their high sensitivity to the local environment. Derivatives of 2,7-di-tert-butylpyrene, the parent compound of this compound, have been successfully employed as deep-blue fluorescent chemosensors for the trace detection of nitroanilines. rsc.org

In one study, K-region functionalized derivatives of 2,7-di-tert-butylpyrene were synthesized and their photophysical properties investigated. These compounds exhibited strong blue emission and demonstrated distinct sensitivities towards different isomers of nitroaniline, with a limit of detection (LOD) in the nanomolar range. rsc.org The sensing mechanism is based on the quenching of the pyrene fluorescence upon interaction with the electron-deficient nitroaniline molecules. The synthetic route to these chemosensors involves the bromination of 2,7-di-tert-butylpyrene, underscoring the role of bromo-pyrene intermediates in accessing these functional molecules. This highlights the potential of this compound as a starting material for the rational design of highly sensitive and selective chemosensors.

Table 2: Performance of a Chemosensor Derived from 2,7-di-tert-butylpyrene for Nitroaniline Detection

| Analyte | Limit of Detection (LOD) | Reference |

|---|

Carbon nanodots (CNDs) and graphene quantum dots (GQDs) are classes of fluorescent carbon-based nanomaterials that have attracted immense interest due to their excellent optical properties, biocompatibility, and low toxicity. The synthesis of these materials can be broadly categorized into top-down and bottom-up approaches. In the bottom-up approach, molecular precursors, often polycyclic aromatic hydrocarbons (PAHs), are used to construct the CNDs or GQDs through processes like pyrolysis or hydrothermal treatment.

Pyrene, with its extended π-conjugated system, is a well-established precursor for the bottom-up synthesis of CNDs. rsc.org The carbonization of pyrene leads to the formation of small, fluorescent carbon nanoparticles with quantum yields and emission properties that are dependent on the synthesis conditions and the presence of other reagents. While the direct use of this compound as a precursor for CNDs or GQDs has not been specifically reported, its pyrene core makes it a plausible candidate for such applications. The tert-butyl and bromo functionalities could potentially influence the growth, surface chemistry, and photoluminescent properties of the resulting nanodots. This remains an area with potential for future exploration, where functionalized pyrene derivatives could lead to CNDs and GQDs with tailored properties for applications in bioimaging, sensing, and optoelectronics.

Future Research Directions and Outlook

Green Chemistry Approaches and Sustainable Synthetic Methodologies for Pyrene (B120774) Functionalization

The future synthesis of 2-Bromo-7-tert-butylpyrene derivatives is increasingly steering towards green chemistry principles to enhance efficiency and minimize environmental impact. A primary focus is the development of methodologies centered on C–H bond activation and functionalization, which are considered valuable synthetic tactics for modifying organic compounds with multiple C-H bonds. mdpi.comresearchgate.net

Transition Metal-Catalyzed C–H Activation: Recent advancements have demonstrated that transition-metal catalysis is a powerful tool for the site-selective functionalization of the pyrene scaffold. mdpi.com

Iridium-Catalyzed Borylation: An efficient and regiospecific route for C-H borylation at the 2- and 7-positions of pyrene has been established using an iridium-based catalyst. mdpi.comnih.gov This method allows for the direct synthesis of precursors like 2-tBu-7-Bpin-pyrene, which can then be converted to this compound or other derivatives. nih.gov This approach offers high atom economy and avoids the multi-step procedures often required in classical methods. rsc.org

Ruthenium-Catalyzed Functionalization: Methodologies utilizing Ru(II)-catalyzed C–H bond activation have been developed for synthesizing 2- and 2,7-functionalized pyrene derivatives, providing alternative sustainable pathways. rsc.org

Palladium-Catalyzed Arylation: Palladium-catalyzed C–H ortho-arylation of pyrene-1-carboxylic acid has been shown to be an effective strategy for creating a diverse range of 2-substituted pyrenes, showcasing the potential for direct functionalization adjacent to an existing group. researchgate.net

Photocatalysis: Visible-light photoredox catalysis represents another promising green approach. This technique can be employed for reactions like C–H phosphonylation on electron-rich arenes such as pyrene, using a photocatalyst like [RuII(bpz)3][PF6]2. mdpi.com Future research will likely expand the scope of photocatalysis to introduce a wider variety of functional groups onto the pyrene core under mild, environmentally benign conditions. Pyrene-functionalized polymeric carbon nitride has also shown promise in promoting photocatalytic CO2 reduction, highlighting the role of pyrene derivatives in sustainable chemical transformations. rsc.org

These sustainable methodologies promise to make the synthesis of complex pyrene derivatives, originating from synthons like this compound, more efficient, selective, and environmentally friendly.

Deepening the Understanding of Structure-Photophysical Property Relationships for Advanced Applications

A profound understanding of how molecular structure dictates photophysical properties is crucial for designing next-generation materials. For pyrene derivatives, the substitution pattern dramatically influences their electronic and optical behavior.

Influence of 2,7-Substitution: Unlike substitution at the 1-position, functionalization at the 2- and 7-positions has a unique effect on the electronic transitions of the pyrene core. acs.org